molecular formula C25H28N2O5 B2917579 2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 844450-02-8

2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2917579
CAS No.: 844450-02-8
M. Wt: 436.508
InChI Key: PZPGBUWEXDLINY-UHFFFAOYSA-N
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Description

2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core scaffold features a fused chromene-pyrrole system with ketone functionalities at positions 3 and 7.

The synthesis of this compound leverages a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 2,3-dimethoxybenzaldehyde), and primary amines (e.g., 2-(diethylamino)ethylamine). This method, optimized by Vydzhak et al., operates under mild conditions (reflux in ethanol with acetic acid, 80°C for 20 hours) and achieves yields of 43–86% depending on substituent compatibility.

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]-1-(2,3-dimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-5-26(6-2)14-15-27-21(17-11-9-13-19(30-3)23(17)31-4)20-22(28)16-10-7-8-12-18(16)32-24(20)25(27)29/h7-13,21H,5-6,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPGBUWEXDLINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₃₁N₃O₄
  • Molecular Weight: 345.46 g/mol

The synthesis of this compound involves a multicomponent reaction that integrates diethylamine and various phenolic derivatives. Recent studies have demonstrated efficient synthetic pathways that yield high purity and good yields of the target compound, often exceeding 70% under optimized conditions .

Antioxidant Properties

One of the notable biological activities of this compound is its antioxidant potential . Research indicates that derivatives of dihydrochromeno-pyrrole structures exhibit significant free radical scavenging activity. This activity is crucial for mitigating oxidative stress-related diseases .

Antiviral Activity

Preliminary studies suggest that compounds similar to 2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may inhibit viral replication. For instance, pyrrole derivatives have shown effectiveness against the main protease of SARS-CoV-2, indicating potential applications in antiviral therapies .

Enzyme Modulation

The compound has been reported to act as a glucokinase activator , which plays a crucial role in glucose metabolism. This property suggests its potential utility in managing diabetes by enhancing insulin sensitivity and glucose uptake in tissues .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various chromeno-pyrrole derivatives using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid. The IC₅₀ value was determined to be around 25 µM, showcasing its potency in antioxidant applications .

Study 2: Antiviral Testing

In vitro assays conducted on human cell lines demonstrated that the compound inhibited viral replication by up to 70% at concentrations of 10 µM. This activity was attributed to its interaction with viral proteins essential for replication. Further investigations are necessary to elucidate the precise mechanisms involved .

Data Table: Summary of Biological Activities

Activity Description Reference
AntioxidantScavenges free radicals; IC₅₀ = 25 µM
AntiviralInhibits viral replication by up to 70%
Enzyme ModulationActivates glucokinase; potential for diabetes management

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Analogues

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound 1-(2,3-dimethoxyphenyl), 2-(diethylaminoethyl) C25H29N2O5* 437.5 Not reported Expected C=O stretches ~1700 cm<sup>−1</sup> (IR); Diethylaminoethyl protons at δ 2.5–3.5 (NMR)
2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-6-methoxy 1-(2-methoxyphenyl), 2-(dimethylaminoethyl) C23H24N2O5 408.45 Not reported IR: 1709 cm<sup>−1</sup> (C=O); NMR: Methoxy signals at δ 3.8–3.9
2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl 1-phenyl, 2-(diethylaminopropyl) C25H28N2O4 420.5 Not reported Smiles: CCN(CC)CCCN1C(=O)c2oc3cc(OC)ccc3c(=O)c2C1c1ccccc1
2-Allyl-1-(4-ethylphenyl)-7-methyl 1-(4-ethylphenyl), 2-allyl C23H21NO3 359.4 235–237 IR: 1709 cm<sup>−1</sup> (C=O); NMR: Allyl protons at δ 5.2–5.9

*Inferred formula based on substituent patterns.

Key Observations:

  • Aryl Group Influence : The 2,3-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, enhancing resonance stabilization compared to simpler aryl groups (e.g., phenyl or 4-ethylphenyl).

Spectral and Analytical Data

  • IR Spectroscopy: All analogues exhibit strong C=O stretches near 1700–1710 cm<sup>−1</sup>, consistent with the chromenopyrrole-dione core.
  • NMR: Substituent-specific signals (e.g., diethylaminoethyl protons at δ 1.0–1.2 (CH3) and δ 2.5–3.5 (N-CH2)) distinguish the target compound from dimethylaminoethyl or hydroxyethyl derivatives.

Research Implications

The structural and synthetic flexibility of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones positions them as promising candidates for drug discovery. The target compound’s diethylaminoethyl and dimethoxyphenyl groups may enhance binding affinity in biological systems, though specific activity data remain under investigation. Future studies should prioritize comparative pharmacokinetic profiling and in vitro assays to elucidate substituent-activity relationships.

Q & A

Q. What are the established synthetic protocols for synthesizing 2-(2-(diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how do reaction conditions vary with substituent electronic properties?

The compound is synthesized via a one-pot multicomponent reaction involving:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates (9 variants),
  • Aryl aldehydes (26 variants, e.g., methoxy-, halogen-, or alkyl-substituted),
  • Primary amines (27 variants, including diethylaminoethyl derivatives).

Procedure :

  • Mix aryl aldehyde and primary amine in dry ethanol (1:1 molar ratio, 15–20 min at 40°C).
  • Add methylo-hydroxybenzoylpyruvate and acetic acid; reflux at 80°C for 20 h.
  • Isolate via crystallization (yields: 43–86%, purity >95% by HPLC) .

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) require longer heating (up to 2 h).
  • Electron-withdrawing groups (e.g., halogens) proceed faster (15–20 min) .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Key techniques include:

  • IR Spectroscopy : Identifies carbonyl stretches (1709–1711 cm⁻¹ for C=O) and functional groups (e.g., hydroxyl at 3371 cm⁻¹) .
  • NMR :
  • ¹H NMR (aromatic protons: δ 7.63 ppm; methoxy groups: δ 3.65–3.81 ppm).
  • ¹³C NMR confirms carbonyl carbons (δ 173.2 ppm) and aromatic frameworks .
    • Mass Spectrometry : APSI MS provides molecular ion peaks (e.g., [M+1]⁺ at 440.1) .
    • Elemental Analysis : Discrepancies (e.g., C: 65.56% found vs. 65.59% calculated) indicate minor impurities, necessitating recrystallization .

Advanced Research Questions

Q. How do electronic and steric effects of aryl aldehyde and amine substituents influence reaction kinetics and product yields?

  • Electronic Effects :
  • Electron-rich aldehydes (e.g., 4-methoxyphenyl) stabilize intermediates, enhancing yields (up to 86%).

  • Electron-poor aldehydes (e.g., 4-chlorophenyl) accelerate cyclization but may reduce yields due to side reactions .

    • Steric Effects :
  • Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) lower yields (43–52%) due to hindered cyclization .

    • Amine Reactivity : Diethylaminoethyl groups enhance solubility but require stoichiometric optimization (1.1 eq.) to avoid by-products .

Q. What strategies resolve contradictions between calculated and observed elemental analysis data for derivatives of this compound?

Discrepancies (e.g., ΔC: 0.03–0.08%) arise from:

  • Trace Solvents : Residual ethanol or dioxane in crystals.
  • Hydration/Protonation : Non-stoichiometric water in NMR samples. Solutions :
  • Recrystallization : Use anhydrous solvents (e.g., dry ethanol) .
  • Chromatography : Employ silica gel purification for polar by-products (e.g., unreacted hydrazine derivatives) .

Q. What are the scope and limitations of derivatizing this compound into fused pyrazolone systems via ring-opening reactions?

Procedure :

  • Treat the compound with hydrazine hydrate (3–7 eq.) in dioxane at 80°C for 15–20 h to yield 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones . Scope :
  • Compatible with electron-donating (methoxy) and halogen substituents.
  • Yields: 50–70% after crystallization . Limitations :
  • Steric hindrance from bulky groups (e.g., trimethoxyphenyl) reduces ring-opening efficiency.
  • Over-substitution (e.g., multiple halogens) leads to unstable intermediates .

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